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Compound of Interest
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Cat. No.: B1671789

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of evenamide
(formerly NW-3509), a novel therapeutic agent under investigation for schizophrenia. While its
primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), this
paper focuses on its broader molecular profile, particularly its notable lack of engagement with
other central nervous system (CNS) targets. This high selectivity is a key differentiating feature
of evenamide and underpins its potential for a favorable side-effect profile compared to
conventional antipsychotics.

This document is intended for researchers, scientists, and drug development professionals
interested in the pharmacology of evenamide.

Executive Summary

Evenamide is a new chemical entity that functions as a use-dependent blocker of voltage-
gated sodium channels. This activity preferentially targets hyperactive neurons, leading to a
normalization of excessive glutamate release without affecting basal glutamatergic
transmission.[1][2][3] A defining characteristic of evenamide is its high degree of selectivity.
Extensive preclinical screening has demonstrated that it is devoid of significant biological
activity at over 130 other CNS targets, including the dopaminergic and serotonergic receptors
typically modulated by antipsychotic drugs.[1][2][4] This focused mechanism of action suggests
a potential for efficacy in treating symptoms of schizophrenia, particularly in patient populations
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with glutamatergic dysregulation, while avoiding side effects associated with broad receptor
engagement.

Primary Pharmacodynamics: Interaction with
Voltage-Gated Sodium Channels

Evenamide's principal molecular target is the voltage-gated sodium channel. Its interaction is
characterized by a state-dependent blockade, meaning it preferentially binds to and stabilizes
the inactivated state of the channel. This mechanism allows it to selectively dampen the
sustained, high-frequency neuronal firing that is thought to underlie the excessive glutamate
release implicated in the pathophysiology of schizophrenia.

Target Family Specific Target(s) Quantitative Data

Voltage-Gated Sodium

General K_i_ = 0.4 uM[5][6]
Channels (VGSCs)

Identified as targets, specific
Navl.3, Navl.7, Navl.8 binding affinities not publicly

available.

Molecular Selectivity Profile: Targets Beyond
Sodium Channels

A cornerstone of evenamide's pharmacological profile is its lack of interaction with a wide array
of other CNS-related molecular targets. Preclinical studies, including broad screening panels,
have consistently shown that evenamide does not bind to, inhibit, or interact with over 130
receptors, enzymes, and transporters, even at high concentrations (up to 10uM).[2] This
“clean" profile is critical to its proposed mechanism and potential clinical advantages.

While the comprehensive list of all 130+ tested targets is not publicly available in peer-reviewed
literature, the consistent reporting from the developing company, Newron Pharmaceuticals,
indicates a lack of affinity for the following key target classes typically associated with
antipsychotic medications:
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Target Class Activity

Dopamine Receptors (D1, D2, D3, D4, D5) No significant binding or functional activity

Serotonin Receptors (e.g., 5-HT_1A_, 5-

No significant binding or functional activity
HT_2A ,5-HT_2C_,5-HT_6_,5-HT_7)

Adrenergic Receptors (al, a2, B) No significant binding or functional activity
Histamine Receptors (H1, H2) No significant binding or functional activity
Muscarinic Acetylcholine Receptors (M1-M5) No significant binding or functional activity

Other Neurotransmitter Transporters (e.qg., for o o o
) ) ) ) No significant inhibitory activity
dopamine, serotonin, norepinephrine)

Major CNS Enzymes (e.g., MAO-A, MAO-B) No significant inhibitory activity

This lack of off-target activity is significant, as interactions with these other receptor systems
are known to cause many of the side effects associated with current antipsychotic therapies,
such as extrapyramidal symptoms, weight gain, metabolic disturbances, and sedation.[7][8]

Downstream Effects: Modulation of Glutamate
Release

The therapeutic hypothesis for evenamide in schizophrenia is centered on its ability to
normalize glutamatergic hyperactivity. By blocking presynaptic VGSCs on glutamatergic
neurons, evenamide reduces the excessive, stimulus-induced release of glutamate. It is crucial
to note that this effect is modulatory; evenamide does not alter basal levels of glutamate,
thereby preserving normal synaptic function.[1][2][4]
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Evenamide's Mechanism of Glutamate Modulation.

Experimental Protocols
Broad Panel Receptor Screening (General Methodology)

To determine the selectivity of a compound like evenamide, comprehensive screening panels
are employed, often by contract research organizations. A typical workflow is as follows:

o Target Selection: A wide range of CNS targets (>100) are selected, including receptors, ion

channels, transporters, and enzymes.
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e Assay Format: Radioligand binding assays are the primary method for determining affinity. In
these assays, a specific radiolabeled ligand for the target of interest is incubated with a
tissue preparation or cell membrane expressing the target, in the presence and absence of
the test compound (evenamide).

o Execution: Assays are typically run at a high concentration of the test compound (e.g., 10
UM) to detect any potential interactions.

o Data Analysis: The ability of the test compound to displace the radioligand is measured by
scintillation counting. The results are expressed as a percentage of inhibition of specific
binding. A significant interaction is typically defined as >50% inhibition, which would then
trigger further investigation to determine a K_i_ or IC_50_ value. For evenamide, no
significant inhibition was observed for the >130 non-VGSC targets tested.

Evenamide
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Workflow for Radioligand Binding Assay.

Glutamate Release Assay (General Methodology)

To assess the functional effect on neurotransmitter release, synaptosome preparations are
often used.

» Preparation: Synaptosomes (isolated nerve terminals) are prepared from rodent brain tissue
(e.g., cortex or hippocampus).

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1671789?utm_src=pdf-body
https://www.benchchem.com/product/b1671789?utm_src=pdf-body
https://www.benchchem.com/product/b1671789?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Loading: The synaptosomes are loaded with a marker, such as radiolabeled aspartate, or
glutamate levels are measured directly.

e Pre-incubation: The synaptosomes are pre-incubated with various concentrations of the test
compound (evenamide).

o Depolarization: Release of glutamate is stimulated by a depolarizing agent. To assess the
effect on VGSCs, a chemical stimulus like veratridine is used, which opens these channels.

» Measurement: The amount of glutamate released into the supernatant is quantified (e.g., by
HPLC or scintillation counting).

o Data Analysis: The concentration-dependent inhibition of stimulated glutamate release by the
test compound is determined, and an IC_50_ value can be calculated. Evenamide has been
shown to inhibit veratridine-stimulated glutamate release without affecting basal release.[1]

[2][4]

Conclusion

The molecular profile of evenamide is distinguished by its highly specific interaction with
voltage-gated sodium channels and its lack of significant activity at a broad range of other CNS
targets. This selectivity is the foundation of its proposed therapeutic mechanism: the targeted
modulation of excessive glutamate release in pathological states without the confounding
effects of widespread receptor engagement. This technical guide summarizes the publicly
available data on evenamide's molecular interactions, highlighting that its story beyond sodium
channels is one of intentional and notable non-interaction. This profile holds promise for a
novel, targeted approach to the treatment of schizophrenia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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